Indolin-6-ylboronic acid

Descripción general

Descripción

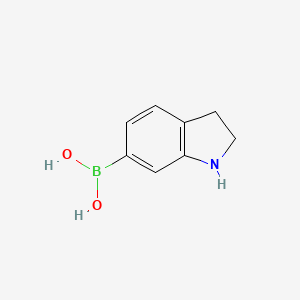

Indolin-6-ylboronic acid is a boronic acid derivative that features an indole ring structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields. This compound, in particular, is known for its utility in organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of indolin-6-ylboronic acid typically involves the halide-to-lithium exchange reaction. This method uses n-butyllithium (n-BuLi) to convert halogenated indole derivatives into the corresponding lithium intermediates, which are then reacted with boron-containing reagents such as triisopropyl borate to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Indolin-6-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with halides, tosylates, or triflates to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: Electrophilic substitution reactions on the indole ring are common due to the electron-rich nature of the indole system.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted indoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Indolin-6-ylboronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mecanismo De Acción

The mechanism of action of indolin-6-ylboronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition . The indole ring system also contributes to its binding affinity and specificity towards various biological targets .

Comparación Con Compuestos Similares

- Indole-3-boronic acid

- Indole-5-boronic acid

- Indole-7-boronic acid

Comparison: Indolin-6-ylboronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and binding properties. Compared to other indole boronic acids, this compound may exhibit different biological activities and synthetic utility due to the position of the boronic acid group .

Actividad Biológica

Indolin-6-ylboronic acid is a boronic acid derivative of indoline, notable for its diverse biological activities, particularly in cancer research and enzyme inhibition. This article presents a detailed examination of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CHBNO

- Molecular Weight : 163.06 g/mol

- Structure : The compound features a boron atom bonded to an indoline structure, which contributes to its reactivity and biological interactions.

This compound functions primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of kinases involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds derived from this compound can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Induction of apoptosis |

| U2OS | Weak cytotoxicity | Apoptosis-induced cell death |

| Osteosarcoma | Moderate | Cell cycle arrest |

Enzyme Inhibition

This compound has also been explored for its ability to inhibit various enzymes, particularly those involved in metabolic processes and disease pathways. For example:

- Bruton's Tyrosine Kinase (BTK) : Compounds based on this compound have shown significant inhibitory activity against BTK, which is crucial in B-cell signaling and proliferation .

Table 2: BTK Inhibition Potency

| Compound | IC (nM) | Remarks |

|---|---|---|

| Indolin Derivative 8 | 13.9 | Comparable to Olmutinib |

| Indolin Derivative 7 | >10,000 | Ineffective against EGFR |

Antibacterial and Antioxidant Activities

Beyond anticancer effects, this compound exhibits antibacterial properties against Gram-positive bacteria and shows antioxidant activity. Studies have demonstrated its effectiveness in formulations aimed at treating infections and oxidative stress-related conditions .

Table 3: Biological Activity Overview

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Antibacterial | Effective against E. coli (IC: 6.50 mg/mL) | Suitable for nosocomial infections |

| Antioxidant | High (IC: 0.11 µg/mL) | Superior antioxidant capacity |

Case Studies

- Cancer Treatment : A study investigated the efficacy of this compound derivatives in inhibiting tumor growth in animal models. Results indicated a significant reduction in tumor size compared to control groups, supporting further clinical exploration .

- Enzyme Inhibition : Another study focused on the design of dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Compounds derived from this compound showed promising results with low IC values, indicating strong potential for anti-inflammatory applications .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTWHCRFKCLLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCN2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735458 | |

| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253912-15-0 | |

| Record name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.